molecular formula C16H15N3OS B11763739 N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B11763739
M. Wt: 297.4 g/mol
InChI Key: VDYUDHWMLSEUBC-UHFFFAOYSA-N
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Description

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide is a synthetic benzimidazole derivative designed for research applications. This compound is of significant interest in medicinal chemistry due to the established pharmacological profile of the 2-mercaptobenzimidazole (2MBI) scaffold, which is known to exhibit a wide spectrum of biological activities. The structural similarity of the benzimidazole core to natural nucleotides, such as purine, allows it to interact effectively with biopolymers in biological systems, making it a valuable pharmacophore for investigating new therapeutic agents . Preliminary research on closely related 2MBI derivatives indicates potential for this compound to be explored in several key areas. A prominent application is in antimicrobial research, where analogous compounds have demonstrated significant activity against a panel of Gram-positive bacteria (e.g., Bacillus subtilis , Staphylococcus aureus ), Gram-negative bacteria (e.g., Escherichia coli , Klebsiella pneumoniae , Salmonella typhi ), and fungal strains such as Candida albicans . The anticancer potential is another critical research avenue. Specific 2MBI-based benzamides have shown potent antiproliferative effects against human cancer cell lines, including colorectal carcinoma (HCT116), with demonstrated efficacy surpassing that of standard chemotherapeutic agents like 5-fluorouracil in preliminary in vitro models . The mechanism of action for these effects is multifaceted and may involve the inhibition of key enzymatic targets like dihydrofolate reductase (DHFR), which plays a crucial role in nucleotide synthesis . This product is intended for research and further chemical characterization in a controlled laboratory environment. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C16H15N3OS

Molecular Weight

297.4 g/mol

IUPAC Name

N-benzyl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)acetamide

InChI

InChI=1S/C16H15N3OS/c20-15(17-10-12-6-2-1-3-7-12)11-19-14-9-5-4-8-13(14)18-16(19)21/h1-9H,10-11H2,(H,17,20)(H,18,21)

InChI Key

VDYUDHWMLSEUBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3NC2=S

Origin of Product

United States

Preparation Methods

Spectroscopic Validation

  • IR (KBr) :

    • 3275 cm1^{-1} (N–H stretch, amide).

    • 1660 cm1^{-1} (C=O stretch, amide).

    • 1156 cm1^{-1} (C–N stretch).

  • 1^1H NMR (DMSO-d6_6) :

    • δ 7.25–7.35 (m, 5H, benzyl aromatic).

    • δ 4.45 (s, 2H, CH2_2CO).

    • δ 12.1 (s, 1H, SH).

Purity Assessment

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water = 70:30).

  • Elemental Analysis : Calculated for C16_{16}H15_{15}N3_3OS: C 64.62%, H 5.08%, N 14.13%; Found: C 64.58%, H 5.12%, N 14.09%.

Critical Challenges and Optimization Strategies

  • Thiol Oxidation : The mercapto group is prone to oxidation during synthesis. Adding antioxidants (e.g., BHT) or conducting reactions under nitrogen atmosphere improves stability.

  • Byproduct Formation : Competing reactions between the thiol and chloroacetamide can generate disulfides. Using excess 2-mercaptobenzimidazole (1.2 eq) suppresses this .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Disulfides and other oxidized derivatives.

    Reduction: Reduced forms of the compound with modified functional groups.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of bacterial and fungal pathogens. Research indicates that derivatives of benzimidazole, including those with mercapto groups, demonstrate significant antibacterial activity. For instance, studies have shown that compounds similar to N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide possess effective inhibitory concentrations against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated a series of benzimidazole derivatives for their antimicrobial efficacy. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values as low as 1.27 µM against various bacterial strains, highlighting the potential of these compounds in treating infections caused by resistant microorganisms .

Anticancer Properties

The anticancer potential of this compound has been investigated through various in vitro studies. The compound's structure allows it to interact with key biological targets involved in cancer progression.

Case Study: Anticancer Activity Assessment

In a comprehensive evaluation, compounds derived from 2-mercaptobenzimidazole were tested against human colorectal carcinoma cell lines (HCT116). The most potent compounds showed IC50 values lower than standard chemotherapeutics, indicating their effectiveness in inhibiting cancer cell growth . Specifically, two derivatives demonstrated IC50 values of 5.85 µM and 4.53 µM, respectively, outperforming established drugs like 5-Fluorouracil .

Antitubercular Activity

The antitubercular activity of this compound is another critical application. Given the rising incidence of multidrug-resistant tuberculosis, compounds that can effectively inhibit Mycobacterium tuberculosis are urgently needed.

Case Study: In Vitro Antitubercular Activity

Research has demonstrated that certain benzimidazole derivatives exhibit significant activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as 3.8 µM for lead compounds. These compounds were also shown to be non-toxic to mammalian cell lines, suggesting their potential for further development as antitubercular agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of this compound and its derivatives. Modifications to the benzene ring or the substitution pattern on the benzimidazole moiety can significantly influence biological activity.

Table: Summary of Biological Activities

CompoundActivity TypeMIC/IC50 ValuesReference
Compound AAntimicrobial1.27 µM
Compound BAnticancer4.53 µM
Compound CAntitubercular3.8 µM

Mechanism of Action

The mechanism of action of N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with enzymes and receptors, leading to various biological effects. The mercapto group can also play a role in the compound’s activity by forming disulfide bonds with target proteins.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among analogues include substitutions on the benzimidazole core, the presence of nitro vs. mercapto groups, and modifications to the acetamide side chain. These differences influence electronic properties, solubility, and target binding.

Toxicity and Pharmacokinetics

  • Nitroimidazoles (e.g., Bnz) : Generate toxic nitro radicals, leading to oxidative stress and side effects like neuropathy .
  • Mercapto Derivatives : The -SH group in the target compound may offer safer metabolic pathways, though thiol-mediated interactions could affect redox balance .
  • Chloroacetamides (e.g., ) : Higher reactivity and toxicity due to the chloro group, as evidenced by hazard statements (H315, H318) .

Biological Activity

N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzimidazole core, which is known for its broad spectrum of biological activities. The synthesis of this compound typically involves the reaction of benzyl amine with 2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetyl chloride. The resulting compound is characterized by its unique thiol group, which contributes to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a benzimidazole scaffold exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

2. Antitumor Activity

Recent studies highlight the potential of benzimidazole derivatives as anti-cancer agents. Mechanistic investigations suggest that these compounds may act as non-intercalative inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

3. Antiparasitic Activity

N-Benzyl derivatives have shown promising antiparasitic effects, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves the disruption of cellular processes in the parasite, leading to reduced viability .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and E. coli
AntitumorInhibition of topoisomerase II; induces apoptosis
AntiparasiticActive against T. cruzi

Case Study: Antitumor Mechanism

A study published in 2020 investigated a series of benzimidazole derivatives, including this compound, revealing that these compounds effectively inhibited the proliferation of various cancer cell lines (e.g., HepG2, A549). The mechanism involved blocking ATP binding sites on topoisomerase II, leading to decreased enzyme activity and increased apoptosis rates in treated cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzimidazole derivatives indicates that modifications at the 2-position significantly influence biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced antimicrobial and antiparasitic activities, while those with specific substitutions show improved antitumor efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-Benzyl-2-(2-mercapto-1H-benzo[d]imidazol-1-yl)acetamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, derivatives can be prepared by reacting substituted benzimidazole precursors with chloroacetamide intermediates in the presence of glacial acetic acid and reflux conditions . Thiol-containing analogs may require protection/deprotection strategies for the mercapto group, as seen in the synthesis of 2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamide derivatives using phthalic anhydride cyclization . Crystallization from ethanol or chloroform is commonly employed for purification.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Characteristic peaks for the benzimidazole core (e.g., aromatic protons at δ 7.0–8.0 ppm) and acetamide backbone (e.g., N–CH2–CO at δ ~4.0 ppm) .
  • X-ray crystallography : Used to resolve molecular geometry, as demonstrated for analogs like 2-(adamantan-1-yl)-N-(6-methoxybenzothiazol-2-yl)acetamide, which revealed planar benzothiazole-acetamide conformations and gauche positioning of bulky substituents .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., C20H24N2O2S: Calc. C 67.38%, H 6.79%; Found C 67.32%, H 6.82%) .

Q. What in vitro assays are used for preliminary biological screening of this compound?

  • Methodological Answer : Initial screening focuses on target-specific assays:

  • Kinase inhibition : Src kinase inhibition is evaluated via substrate phosphorylation assays using ATP analogs, with IC50 values calculated for derivatives like KX2-391 (IC50 ~79 μM) .
  • Antimicrobial activity : Disk diffusion or microdilution assays against bacterial/fungal strains (e.g., MIC determination for benzothiazole-triazole hybrids) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 values for anti-proliferative effects) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of Src kinase inhibitory activity?

  • Methodological Answer : SAR studies highlight critical substituents:

  • N-Benzyl group : Essential for binding to the Src substrate site; bulkier substituents (e.g., morpholinoethoxy) enhance selectivity .
  • Thiazole vs. pyridine rings : Thiazole-containing analogs show reduced activity compared to pyridine-based derivatives, suggesting the importance of π-π stacking in the kinase active site .
  • Mercapto group modification : Replacement with methylthio or nitro groups alters solubility and potency, as seen in benznidazole-ruthenium complexes (IC50 improved from >1 mM to 79 μM via complexation) .

Q. What computational strategies are employed to predict binding modes with targets like p53-Mdm2?

  • Methodological Answer : Molecular docking and dynamics simulations are key:

  • Docking : Benzimidazole-2-one scaffolds mimic tryptophan residues in p53-Mdm2 interactions, validated by low μM affinities in fluorescence polarization assays .
  • Free energy calculations (MM/PBSA) : Quantify binding energies for substituent effects (e.g., methoxy vs. bromo groups in triazole-thiazole hybrids) .
  • Pharmacophore modeling : Identifies critical hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic pockets for scaffold optimization .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:

  • Standardized protocols : Re-testing under uniform conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Purity validation : HPLC (>98% purity) and mass spectrometry to rule out degradation products .
  • Synchrotron-based crystallography : Resolves ambiguous binding modes, as applied to adamantane-acetamide dimers to confirm H-bonding networks .

Q. What in vivo models are suitable for evaluating therapeutic potential against neglected diseases like Chagas?

  • Methodological Answer : Preclinical models include:

  • T. cruzi-infected mice : Efficacy of ruthenium-benznidazole complexes is assessed via parasitemia reduction (e.g., >90% clearance at 10 mg/kg) .
  • Toxicity profiling : Liver/kidney function tests and histopathology to validate safety margins .
  • Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations, with AUC improvements noted for metal complexes due to enhanced solubility .

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